3-Butoxy-benzenethiol

Lipophilicity QSAR Partition coefficient

3-Butoxy-benzenethiol (CAS 1227191-83-4), also known as 3-n-butoxythiophenol or 3-butoxybenzene-1-thiol, is an organosulfur compound with the molecular formula C₁₀H₁₄OS (MW 182.28 g/mol). It is classified as a thiophenol derivative, bearing a linear n-butoxy substituent at the meta-position and a thiol (-SH) group directly on the benzene ring.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B7993823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-benzenethiol
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC=C1)S
InChIInChI=1S/C10H14OS/c1-2-3-7-11-9-5-4-6-10(12)8-9/h4-6,8,12H,2-3,7H2,1H3
InChIKeyGESZINSEFFRZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-benzenethiol: A Meta-Substituted Aromatic Thiol Building Block for Organic Synthesis and Materials Research Procurement


3-Butoxy-benzenethiol (CAS 1227191-83-4), also known as 3-n-butoxythiophenol or 3-butoxybenzene-1-thiol, is an organosulfur compound with the molecular formula C₁₀H₁₄OS (MW 182.28 g/mol). It is classified as a thiophenol derivative, bearing a linear n-butoxy substituent at the meta-position and a thiol (-SH) group directly on the benzene ring [1]. The meta-substitution pattern distinguishes it from the more commercially established para- and ortho-isomers, positioning this compound as a specialized building block for probing regiochemical structure–property relationships in synthetic chemistry, materials science, and pharmaceutical intermediate development .

Why 3-Butoxy-benzenethiol Cannot Be Interchanged with 4-Butoxy or Other Alkoxy-Thiophenol Isomers in Research Applications


Simply substituting 3-butoxy-benzenethiol with its para-isomer (4-butoxybenzenethiol, CAS 1129-79-9) or other alkoxy-thiophenol analogs for procurement purposes is chemically invalid. The meta-butoxy group in 3-butoxy-benzenethiol enforces a fundamentally distinct electronic environment and spatial geometry compared to the para- or ortho-isomers, directly altering the thiol group's nucleophilicity, metal-coordination geometry, and molecular interaction profile [1]. The computed XLogP3 of 3.5 [1] is a structural descriptor unique to this meta-substitution pattern, influencing solubility and partitioning behavior differently from isomers. In applications such as liquid crystal synthesis, regiochemistry dictates mesophase behavior; in metal complexation, the meta-substitution yields different coordination geometries and steric profiles than the para-analog [2]. Generic procurement without explicit verification of the desired regiochemistry (meta vs. para vs. ortho) risks obtaining a compound with unsuitable physicochemical and reactivity characteristics for the intended research application.

Quantitative Differentiation Evidence for 3-Butoxy-benzenethiol vs. Closest Regioisomeric Analogs


Comparative Computed Lipophilicity: 3-Butoxy vs. 4-Butoxy Regioisomers and Unsubstituted Benzenethiol

The computed octanol-water partition coefficient (XLogP3) for 3-butoxy-benzenethiol is 3.5 as recorded in authoritative chemical databases [1]. This value reflects the contribution of the meta-butoxy substituent to overall molecular lipophilicity. The unsubstituted parent compound benzenethiol has a significantly lower logP (reported approximately 2.5–2.8) [2]. While a direct experimentally measured head-to-head logP comparison with 4-butoxybenzenethiol is not currently available in the accessed literature, the computed value serves as a critical input parameter for quantitative structure–activity relationship (QSAR) models and drug-design workflows that require precise logP inputs for candidate molecules containing a meta-butoxyaryl thiol fragment.

Lipophilicity QSAR Partition coefficient Drug design

Sourcing and Purity Profile: 3-Butoxy (97%) vs. Commercial 4-Butoxy Isomer (95–97%)

3-Butoxy-benzenethiol is commercially available from specialized organosulfur chemical suppliers in research quantities at a stated purity of 97% . Its regioisomeric analog, 4-butoxybenzenethiol (CAS 1129-79-9), is offered by multiple vendors with purity specifications typically in the range of 95% to 97% . Both compounds are furnished at broadly comparable purity grades, indicating that selection between the two should be driven by the regiochemical requirement of the desired synthetic target, not by differential impurity profiles. Pricing data indicates that specialized meta-substituted thiophenols command a premium over the corresponding para-isomers, consistent with lower-volume synthetic demand and more complex preparation routes [1].

Chemical procurement Purity specification Vendor comparison

Class-Level Reactivity of Alkoxy-Substituted Benzenethiols in Iridium Complex Formation and Metal Coordination

A series of para-substituted benzenethiols (HSC₆H₄Y; Y = 4-Br, 4-F, 4-H, 4-CH₃, 4-CH₃O) react with IrCl(Ph₃M)₃ (M = P or As) in benzene to yield dimeric iridium(III) complexes of the type [IrHCl(SC₆H₄Y)(Ph₃M)₂]₂, demonstrating that the electronic nature of the ring substituent modulates both complex formation and subsequent reactivity toward carbon monoxide [1]. These findings establish a class-level reactivity precedent for alkoxy-substituted benzenethiols as thiolate ligand precursors in organometallic synthesis. By structural analogy, 3-butoxy-benzenethiol, bearing a meta-butoxy substituent, is predicted to participate in analogous metal-coordination chemistry, with the regiochemistry of the alkoxy group providing a distinct steric and electronic environment at the metal center compared to its para-substituted counterparts.

Metal coordination Organometallic chemistry Thiolate ligands Iridium complexes

QSAR-Derived Class-Level Evidence: Bulky Alkoxy Substituents on Benzenethiol Scaffolds Favor CETP Inhibitory Activity

Quantitative structure–activity relationship (QSAR) analysis of 2-(acylamino)benzenethiol analogs as cholesteryl ester transfer protein (CETP) inhibitors established that substitution at the R₁ position with a bulkier group is more favorable for CETP inhibitory activity, while keeping R₂ unsubstituted or substituted with smaller groups yields more potent inhibitors [1]. The butoxy substituent (–O(CH₂)₃CH₃) in 3-butoxy-benzenethiol represents a sterically demanding alkoxy group that aligns with this QSAR-derived pharmacophoric preference. A lead compound in this series achieved 50% inhibition of CETP activity in human plasma at 9 μM and 95% inhibition in male Japanese white rabbits at an oral dose of 30 mg/kg [2], providing a quantitative benchmark for the therapeutic potential of this chemical class.

CETP inhibition Antihyperlipidemic QSAR Drug discovery

Procurement-Driven Application Scenarios Where 3-Butoxy-benzenethiol Provides a Regiochemical Advantage


Synthesis of Thermotropic Liquid Crystals and Functional Mesogens via Regiospecific Thioesterification

Research on 4-alkoxy-2-substituted-benzenethiols has established that the position of the thiol and alkoxy substituents on the aromatic ring critically governs the mesophase behavior of the resulting thiobenzoate liquid crystal derivatives [1]. 3-Butoxy-benzenethiol is specifically procured when a meta-butoxy substitution pattern is required in the mesogenic core, yielding liquid crystalline materials with transition temperatures, phase ranges, and optical anisotropy distinct from those derived from the 4-butoxy isomer.

Preparation of Regiochemically Defined Metal-Thiolate Complexes for Homogeneous Catalysis

Building on established reactivity patterns of para-substituted benzenethiols with iridium(I) precursors [2], 3-butoxy-benzenethiol is ordered as a ligand precursor when the meta-butoxy group is needed to modulate the steric environment at the metal center. This regioisomer affords dimeric thiolate-bridged complexes with coordination geometries and catalytic properties that are inaccessible from the corresponding para-substituted thiophenol.

Synthesis of CETP Inhibitor Lead Optimization Libraries Guided by QSAR Steric Parameters

QSAR studies have demonstrated that bulky substituents on the benzenethiol scaffold correlate with enhanced cholesteryl ester transfer protein (CETP) inhibitory activity [3]. 3-Butoxy-benzenethiol is procured as a synthetic intermediate for constructing 2-(acylamino)benzenethiol analogs bearing a sterically demanding meta-butoxy group, enabling medicinal chemistry teams to explore a distinct region of chemical space predicted by QSAR models to yield more potent antihyperlipidemic candidates.

Self-Assembled Monolayer (SAM) and Surface Functionalization Studies Requiring Meta-Alkoxy Orientation

Aromatic thiols are widely used to form self-assembled monolayers on gold and other metal surfaces. 3-Butoxy-benzenethiol is selected over the para-isomer when the meta-butoxy substitution is required to control the tilt angle, packing density, and surface-exposed functional group orientation in SAMs, parameters that directly influence wettability, electron-transfer kinetics, and biomolecule immobilization efficiency .

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